2,7-diamino-4-(thiophen-2-yl)-4H-chromene-3-carbonitrile
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Overview
Description
2,7-Diamino-4-(thiophen-2-yl)-4H-chromene-3-carbonitrile is a heterocyclic compound that features a chromene core substituted with amino groups and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-diamino-4-(thiophen-2-yl)-4H-chromene-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminothiophene with malononitrile and salicylaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the chromene ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,7-Diamino-4-(thiophen-2-yl)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorinating agents.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2,7-Diamino-4-(thiophen-2-yl)-4H-chromene-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2,7-diamino-4-(thiophen-2-yl)-4H-chromene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of amino and nitrile groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Diamino-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
- 2,7-Diamino-4-(furan-2-yl)-4H-chromene-3-carbonitrile
Uniqueness
2,7-Diamino-4-(thiophen-2-yl)-4H-chromene-3-carbonitrile is unique due to the presence of both thiophene and chromene moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
2,7-diamino-4-thiophen-2-yl-4H-chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c15-7-10-13(12-2-1-5-19-12)9-4-3-8(16)6-11(9)18-14(10)17/h1-6,13H,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKDURCPRUHGLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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